N'-(2,6-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Overview
Description
N’-(2,6-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide is a synthetic organic compound that features both an indole and an oxamide functional group. Compounds containing these groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,6-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide typically involves the reaction of 2,6-dimethylaniline with an appropriate indole derivative under conditions that facilitate the formation of the oxamide linkage. Common reagents might include coupling agents such as carbodiimides or other activating agents to promote the formation of the amide bond.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-(2,6-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under certain conditions, potentially leading to the formation of quinone-like structures.
Reduction: The oxamide group can be reduced to the corresponding amine under strong reducing conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogenation catalysts.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amines.
Scientific Research Applications
N’-(2,6-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for compounds like N’-(2,6-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide would depend on its specific biological target. Generally, such compounds might interact with proteins or nucleic acids, modulating their function through binding interactions. The indole moiety is known to interact with various biological targets, including enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- N’-(2,6-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]carbamate
- N’-(2,6-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]urea
Uniqueness
N’-(2,6-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-6-5-7-14(2)18(13)23-20(25)19(24)21-11-10-15-12-22-17-9-4-3-8-16(15)17/h3-9,12,22H,10-11H2,1-2H3,(H,21,24)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWZEAXSHFSEIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501322569 | |
Record name | N'-(2,6-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501322569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24815695 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
812641-48-8 | |
Record name | N'-(2,6-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501322569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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